Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium
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Overview
Description
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields This compound is part of the phenoxazine family, which is characterized by a tricyclic structure containing nitrogen and oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium typically involves multi-step organic reactions. One common method includes the condensation of 2-hydroxy-1,4-naphthoquinone with 1,2-diaminobenzenes under solvent-free conditions at elevated temperatures. This initial reaction forms an intermediate compound, which is then further reacted with aldehydes and malononitrile in the presence of a catalyst such as nano-CuO at 75°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
Scientific Research Applications
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium has a wide range of applications in scientific research:
Chemistry: Used as a photoredox catalyst in organic synthesis and dye-sensitized solar cells.
Biology: Acts as a fluorescent probe for detecting biological molecules and studying cellular processes.
Mechanism of Action
The mechanism of action of Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium involves its interaction with molecular targets such as DNA and proteins. In cancer cells, it modulates multidrug resistance by inhibiting efflux pumps, thereby increasing the intracellular concentration of chemotherapeutic agents . The compound’s fluorescent properties also enable it to act as a probe, binding to specific biomolecules and emitting light upon excitation.
Comparison with Similar Compounds
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium can be compared with other phenoxazine derivatives and related compounds:
Phenoxazine: Shares a similar tricyclic structure but lacks the additional nitrogen atom present in this compound.
Phenazine: Another tricyclic compound with nitrogen atoms, but with different electronic properties and applications.
Acridine: Contains a similar tricyclic structure with nitrogen atoms, used in dye and pharmaceutical industries.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Biological Activity
Benzo[b]pyrido[1,2,3-mn]phenoxazin-4-ium is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological activity, and pharmacological applications based on diverse research findings.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse biological properties. The synthesis of this compound typically involves multi-step reactions that may include cyclization and functionalization of precursor compounds. For example, recent studies have employed various synthetic strategies to create derivatives of related compounds, showcasing the versatility of the benzo[b]pyrido framework in medicinal chemistry .
Cytotoxicity
The cytotoxic effects of benzo[b]pyrido derivatives have been extensively studied. In vitro evaluations against human tumor cell lines, such as MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma), have demonstrated significant cytotoxicity. For instance, one study reported that certain derivatives exhibited IC50 values as low as 16.19 μM against HCT-116 cells, indicating strong anti-cancer potential .
Compound | Cell Line | IC50 (μM) |
---|---|---|
Compound 9 | HCT-116 | 16.19 ± 1.35 |
Compound 9 | MCF-7 | 17.16 ± 1.54 |
Compound 6 | HCT-116 | <60 |
Compound 7 | MCF-7 | <60 |
This table summarizes the cytotoxic activity of selected compounds derived from the benzo[b]pyrido framework.
The mechanisms underlying the cytotoxic effects of benzo[b]pyrido derivatives are believed to involve the induction of apoptosis and disruption of cellular signaling pathways associated with tumor growth. The presence of specific functional groups, such as amino oxazoles and pyrazoles, has been linked to enhanced anti-tumor activity .
Other Biological Activities
In addition to cytotoxicity, benzo[b]pyrido derivatives have shown promise in various other biological assays:
- Antimicrobial Activity : Some studies suggest that these compounds possess antimicrobial properties effective against a range of bacterial strains.
- Kinase Inhibition : Research has identified certain derivatives as inhibitors of Pim-1 kinase, a serine/threonine kinase implicated in several cancers. For example, a macrocyclic derivative demonstrated an IC50 value of 35 nM against Pim-1 kinase .
Case Studies
Several case studies highlight the pharmacological potential of benzo[b]pyrido derivatives:
- Study on Cytotoxicity : A study synthesized a series of benzo[b]pyrido compounds and evaluated their cytotoxicity in vitro against various cancer cell lines. The findings indicated that modifications to the chemical structure significantly impacted biological activity.
- Pim-1 Kinase Inhibition : Another research effort focused on developing macrocyclic variants of benzo[b]pyrido compounds as Pim-1 kinase inhibitors. The study provided insights into structure-activity relationships that could guide future drug design efforts .
Properties
IUPAC Name |
2-oxa-9-azoniapentacyclo[11.7.1.03,8.09,21.014,19]henicosa-1(20),3,5,7,9,11,13(21),14,16,18-decaene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12NO/c1-2-7-14-13(6-1)12-18-19-15(14)8-5-11-20(19)16-9-3-4-10-17(16)21-18/h1-12H/q+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUPNZCCHURFBV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C3=C4C(=CC2=C1)OC5=CC=CC=C5[N+]4=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12NO+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.